![molecular formula C11H13Cl4O3P B14387098 Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate CAS No. 89986-96-9](/img/structure/B14387098.png)
Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H12Cl4O3P This compound is characterized by the presence of both chloroethyl and dichlorophenyl groups attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate typically involves the reaction of 2,5-dichlorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the phosphonate group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the phosphonate group.
Bis(2-chloroethyl) sulfide: Contains sulfur instead of phosphorus.
Bis(2-chloroethyl) [(2,4-dichlorophenyl)methyl]phosphonate: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate is unique due to the presence of both chloroethyl and dichlorophenyl groups attached to a phosphonate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
89986-96-9 |
|---|---|
Fórmula molecular |
C11H13Cl4O3P |
Peso molecular |
366.0 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethoxy)phosphorylmethyl]-1,4-dichlorobenzene |
InChI |
InChI=1S/C11H13Cl4O3P/c12-3-5-17-19(16,18-6-4-13)8-9-7-10(14)1-2-11(9)15/h1-2,7H,3-6,8H2 |
Clave InChI |
XLOODDJXVJWOOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CP(=O)(OCCCl)OCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
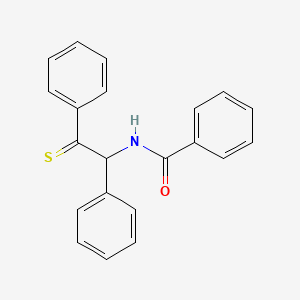
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
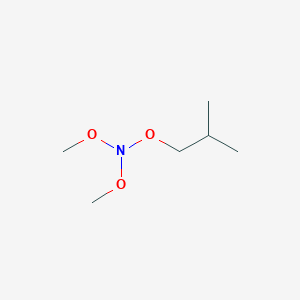
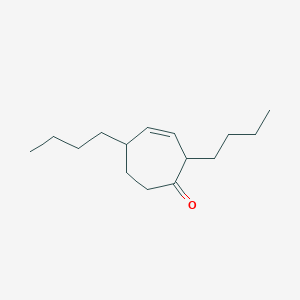
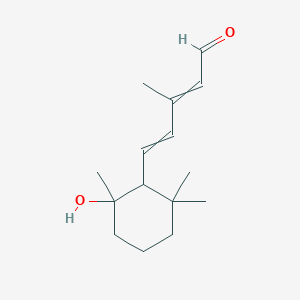
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
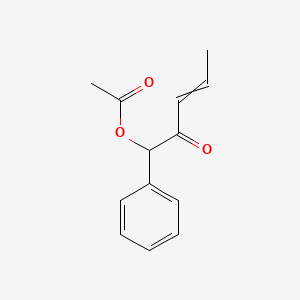
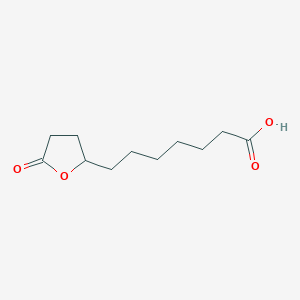

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
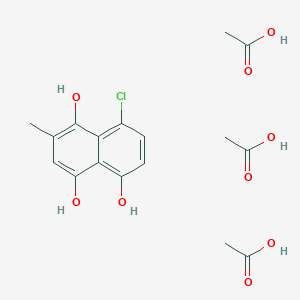
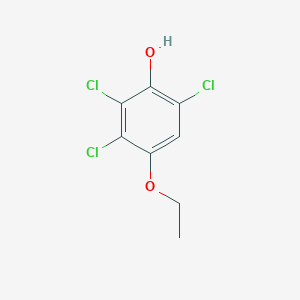
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
